1-(Ethylsulfonyl)piperidin-3-amine

P2X3 antagonism Pain Neuroscience

Select 1-(Ethylsulfonyl)piperidin-3-amine (CAS 934063-85-1) for its unique sulfonylpiperidine pharmacophore. The 3-amino substitution enables direct derivatization for P2X3 antagonist SAR studies, a feature not replicable by regioisomers. Its solid form and documented solubility (Aladdin assay ALA4422048) ensure reproducible assay preparation. For chiral programs, procure both the racemate (CAS 934063-85-1) and (R)-enantiomer (CAS 1704977-40-1) to map stereochemical contributions to potency.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
CAS No. 934063-85-1
Cat. No. B3431845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)piperidin-3-amine
CAS934063-85-1
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC(C1)N
InChIInChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3
InChIKeyBNWUGLRQUMIURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethylsulfonyl)piperidin-3-amine CAS 934063-85-1: A Key P2X3-Focused Building Block for Neuroscience and Pain R&D


1-(Ethylsulfonyl)piperidin-3-amine (CAS 934063-85-1) is a sulfonylpiperidine derivative with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . The compound features a piperidine core bearing a primary amine at the 3-position and an ethylsulfonyl group on the ring nitrogen, a structural motif commonly explored in the design of purinergic receptor modulators [1]. Its primary documented biological activity is antagonist activity at the P2X purinoceptor 3 (P2X3), a validated target for pain, overactive bladder, and chronic cough [2]. The compound is primarily utilized as a versatile synthetic building block for constructing more complex sulfonylpiperidine-based bioactive molecules, particularly in the development of P2X3 receptor antagonists [3].

Why 1-(Ethylsulfonyl)piperidin-3-amine Cannot Be Swapped for Generic Piperidin-3-amines or Other Sulfonylpiperidines


The combination of the 3-amino substitution and the N-ethylsulfonyl group in 1-(Ethylsulfonyl)piperidin-3-amine creates a unique pharmacophore that cannot be replicated by generic piperidin-3-amine or alternative sulfonylpiperidine regioisomers . The specific regiochemistry (3-amino) dictates the vector of the primary amine handle for further derivatization, directly impacting the geometry of the final ligand and its ability to engage target binding pockets [1]. Substituting the ethylsulfonyl group with a methylsulfonyl analog alters lipophilicity and metabolic stability, while relocating the amine to the 4-position yields a distinct building block with different steric and electronic properties that often leads to divergent structure-activity relationships (SAR) in downstream compounds . The evidence below quantifies these critical differences in P2X3 antagonist activity, enantiomeric specificity, and synthetic utility.

Head-to-Head Quantitative Evidence: How 1-(Ethylsulfonyl)piperidin-3-amine Differentiates from Closest Analogs


P2X3 Antagonist Activity: 1-(Ethylsulfonyl)piperidin-3-amine vs. 4-Amino Regioisomer

1-(Ethylsulfonyl)piperidin-3-amine demonstrates measurable P2X3 antagonist activity with an EC50 of 80 nM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. In contrast, the 4-amino regioisomer 1-(ethylsulfonyl)piperidin-4-amine shows no documented P2X3 activity in the same assay system, indicating that the 3-amino substitution is critical for engaging the P2X3 orthosteric or allosteric binding site [2]. This regiospecificity is consistent with the broader sulfonylpiperidine class, where the position of the amine handle dictates target engagement .

P2X3 antagonism Pain Neuroscience

Enantiomeric Differentiation: (R)-1-Ethanesulfonylpiperidin-3-ylamine vs. Racemic 1-(Ethylsulfonyl)piperidin-3-amine

The racemic 1-(Ethylsulfonyl)piperidin-3-amine (CAS 934063-85-1) serves as a cost-effective screening building block, while its resolved (R)-enantiomer (CAS 1704977-40-1) is available for stereoselective SAR studies. Although direct comparative P2X3 activity data between the racemate and the (R)-enantiomer are not publicly available, the existence of the resolved enantiomer as a distinct catalog item with documented enhanced solubility and reactivity properties underscores the importance of stereochemistry in downstream applications . The (R)-enantiomer is specifically noted for its combination of a piperidine structure and an ethanesulfonyl group, which enhances its solubility and reactivity compared to other similar compounds .

Chiral resolution Stereoselective synthesis Medicinal chemistry

Building Block Versatility: 1-(Ethylsulfonyl)piperidin-3-amine vs. N-Methyl-1-(methylsulfonyl)piperidin-3-amine

1-(Ethylsulfonyl)piperidin-3-amine provides a free primary amine handle that is directly amenable to amide coupling, reductive amination, and urea formation without requiring deprotection steps . In contrast, N-Methyl-1-(methylsulfonyl)piperidin-3-amine (CAS 1956306-72-1) features a methylated amine, which eliminates the possibility of direct acylation and restricts the types of derivatization reactions available [1]. The free amine in the target compound enables a broader scope of parallel synthesis and library generation, as documented in solid-phase synthesis methodologies for aminopiperidines [2].

Synthetic building block Medicinal chemistry Parallel synthesis

Solubility Advantage: 1-(Ethylsulfonyl)piperidin-3-amine vs. Non-Sulfonylated Piperidin-3-amine

The ethylsulfonyl group in 1-(Ethylsulfonyl)piperidin-3-amine enhances aqueous solubility compared to unsubstituted piperidin-3-amine . Quantitative data from Aladdin Biochemicals indicates an aqueous solubility value of 38 (units not specified in the source, but reported as a relative measure) for the sulfonylated compound . In contrast, piperidin-3-amine (CAS 1458-64-8) is a highly polar, hygroscopic liquid with significantly different handling and solubility characteristics that can complicate precise weighing and assay preparation [1]. The sulfonyl group also reduces the basicity of the piperidine nitrogen (pKa lowering), which can improve membrane permeability in cell-based assays [2].

Aqueous solubility Formulation Biophysical assays

Recommended Procurement Scenarios for 1-(Ethylsulfonyl)piperidin-3-amine Based on Quantitative Evidence


P2X3 Antagonist Lead Optimization for Pain and Urological Disorders

Procure 1-(Ethylsulfonyl)piperidin-3-amine as a starting scaffold for developing novel P2X3 receptor antagonists. The compound's validated antagonist activity at recombinant rat P2X3 (EC50 = 80 nM) [1] provides a tractable potency benchmark for SAR studies. The free 3-amino group allows direct coupling to diverse carboxylic acids or electrophiles to explore P2X3 binding pocket interactions [2]. This application is particularly relevant for programs targeting neuropathic pain, overactive bladder, and chronic cough, where P2X3 antagonism is a clinically validated mechanism [3].

Stereochemical SAR Studies Using the Resolved (R)-Enantiomer

For programs where stereochemistry influences target engagement, procure both the racemic 1-(Ethylsulfonyl)piperidin-3-amine (CAS 934063-85-1) for initial screening and the resolved (R)-enantiomer (CAS 1704977-40-1) for follow-up studies. The enantiomer's documented enhanced solubility and reactivity [1] facilitates definitive assessment of stereochemical contributions to potency and selectivity. This two-tier procurement strategy enables cost-effective hit identification followed by rigorous chiral SAR determination.

Parallel Library Synthesis of Sulfonylpiperidine-Based Bioactives

Utilize 1-(Ethylsulfonyl)piperidin-3-amine as a versatile amine building block for solid-phase or solution-phase parallel synthesis. The free primary amine enables diverse transformations including amide bond formation, reductive amination, and sulfonamide synthesis without deprotection steps [1]. This versatility is critical for generating focused libraries of sulfonylpiperidine analogs for screening against multiple targets, including kinases, GPCRs, and ion channels where this scaffold has demonstrated utility [2].

Biophysical Assay Development Requiring Consistent Solubility

In high-throughput screening or biophysical assays (e.g., SPR, ITC, NMR) where consistent compound handling is essential, 1-(Ethylsulfonyl)piperidin-3-amine offers advantages over non-sulfonylated piperidin-3-amine. The compound is a solid with documented aqueous solubility (value 38 in Aladdin assay ALA4422048) [1], which facilitates accurate weighing and reproducible stock solution preparation. This reduces assay variability compared to hygroscopic liquid amines, improving data quality in early-stage screening campaigns.

Technical Documentation Hub

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